molecular formula C10H7BrINO2 B1378219 4-Bromo-3-iodo-indole-6-carboxylic acid methyl ester CAS No. 1352395-09-5

4-Bromo-3-iodo-indole-6-carboxylic acid methyl ester

Cat. No.: B1378219
CAS No.: 1352395-09-5
M. Wt: 379.98 g/mol
InChI Key: SBVATWACQLFCJC-UHFFFAOYSA-N
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Description

4-Bromo-3-iodo-indole-6-carboxylic acid methyl ester is a multifunctional halogenated indole derivative designed for advanced research and development, particularly in pharmaceutical chemistry and organic synthesis. This compound serves as a versatile synthetic building block; the presence of both bromo and iodo substituents on the indole core allows for sequential, site-selective metal-catalyzed cross-coupling reactions, such as Suzuki or Negishi couplings, enabling the construction of complex molecular architectures (see, for example, general strategies for C-H functionalization in ). The methyl ester group offers a handle for further functionalization, including hydrolysis to the carboxylic acid or amide formation. Researchers value this specific substitution pattern for exploring structure-activity relationships in medicinal chemistry. Indole-3-carboxylate scaffolds are frequently investigated for their biological activities, and related bromo- and iodo-substituted indoles are key intermediates in the synthesis of potential therapeutic agents . This makes it a critical reagent for chemists developing new active compounds. The compound is provided for Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

methyl 4-bromo-3-iodo-1H-indole-6-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7BrINO2/c1-15-10(14)5-2-6(11)9-7(12)4-13-8(9)3-5/h2-4,13H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SBVATWACQLFCJC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC2=C(C(=C1)Br)C(=CN2)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7BrINO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

379.98 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Starting Material Preparation: Methyl 3-bromoindole-6-carboxylate

A crucial precursor is methyl 3-bromoindole-6-carboxylate, which can be synthesized by selective bromination of methyl indole-6-carboxylate using N-bromosuccinimide (NBS) under controlled conditions:

Parameter Details
Starting material Methyl indole-6-carboxylate
Brominating agent N-Bromosuccinimide (NBS)
Solvent Anhydrous N,N-dimethylformamide (DMF)
Temperature -60 °C to room temperature
Reaction time Approximately 3.3 hours
Atmosphere Nitrogen (inert atmosphere)
Work-up Extraction with ethyl acetate and water, followed by flash chromatography
Yield 98%

This method ensures selective bromination at the 3-position while preserving the methyl ester functionality at the 6-position.

Alternative Multi-Step Synthesis

According to broader indole synthesis literature, the compound can also be accessed via:

  • Fischer indolization reactions to build the indole core.
  • Subsequent selective halogenations.
  • Esterification or methylation steps to introduce the methyl ester group at the 6-carboxylic acid position.

Such multi-step syntheses have been reported in indole derivative research, involving careful control of reaction conditions to achieve regioselective halogenation and functional group transformations.

Step No. Reaction Type Reagents/Conditions Outcome/Yield
1 Bromination NBS in anhydrous DMF, -60 °C to RT, N2 atmosphere Methyl 3-bromoindole-6-carboxylate, 98% yield
2 Iodination NIS or ICl in acetonitrile/DCM, 0 °C to RT 4-Bromo-3-iodo intermediate, yield varies
3 Purification Column chromatography Pure 4-Bromo-3-iodo-indole-6-carboxylic acid methyl ester
4 Optional esterification Methylation of carboxylic acid (if starting from acid) Methyl ester formation, high yield
  • The selective halogenation of indole derivatives is challenging due to multiple reactive sites; thus, reaction conditions such as temperature, solvent, and reagent equivalents are critical for regioselectivity.
  • Use of protecting groups during synthesis can enhance selectivity and yield by preventing side reactions.
  • Purification techniques such as flash chromatography are essential to separate closely related halogenated isomers.
  • Recent research emphasizes the use of mild and environmentally friendly halogenation reagents to improve safety and reduce by-products.
  • The compound’s halogen pattern (bromo and iodo substituents) allows for further functionalization via cross-coupling reactions, making it a valuable intermediate in drug discovery and organic synthesis.

The preparation of 4-Bromo-3-iodo-indole-6-carboxylic acid methyl ester involves a carefully orchestrated multi-step synthesis starting from methyl indole-6-carboxylate or related precursors. Key steps include selective bromination using N-bromosuccinimide under low temperature and inert atmosphere, followed by iodination with electrophilic iodine sources. Purification by chromatographic methods yields the desired halogenated methyl ester compound with high purity. This synthesis strategy is supported by detailed experimental conditions and yields reported in the literature, making it reliable for research and development purposes.

Chemical Reactions Analysis

Nucleophilic Aromatic Substitution (NAS)

The bromo and iodo substituents at positions 4 and 3, respectively, allow for regioselective substitution.

  • Iodo Group Reactivity : The 3-iodo substituent is more reactive in NAS due to iodine's larger atomic radius and weaker C–I bond. For example, coupling with Grignard reagents or amines can replace iodine under mild conditions .

  • Bromo Group Reactivity : The 4-bromo substituent typically requires harsher conditions (e.g., Pd catalysis) for substitution. In one protocol, bromoindoles undergo Suzuki coupling with arylboronic acids .

Key Reaction Example:

SubstrateReagents/ConditionsProductYieldSource
4-Bromo-3-iodo-indole-6-esterCuI, Pd(PPh₃)₄, arylboronic acid3-Aryl-4-bromo-indole-6-ester68–74%

Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions exploit the bromo and iodo substituents for bond formation:

  • Suzuki-Miyaura Coupling : The 4-bromo group couples with boronic acids at 80–100°C using Pd(PPh₃)₄ .

  • Ullmann-Type Coupling : The 3-iodo group participates in Cu-mediated couplings with amines or thiols .

Selectivity Trends:

PositionHalogenPreferred Coupling Reaction
3IUllmann (C–N bond formation)
4BrSuzuki (C–C bond formation)

Ester Hydrolysis and Decarboxylation

The methyl ester at position 6 can be hydrolyzed to the carboxylic acid, enabling further transformations:

  • Hydrolysis : Treatment with NaOH/H₂O₂ yields 4-bromo-3-iodo-indole-6-carboxylic acid .

  • Decarboxylation : Under Hunsdiecker conditions (AgNO₃, I₂), decarboxylative iodination occurs, retaining the bromo substituent .

Reaction Pathway:

  • Hydrolysis :
    4 Bromo 3 iodo indole 6 COOCH3NaOH H2O24 Bromo 3 iodo indole 6 COOH\text{4 Bromo 3 iodo indole 6 COOCH}_3\xrightarrow{\text{NaOH H}_2\text{O}_2}\text{4 Bromo 3 iodo indole 6 COOH}

  • Decarboxylation :
    4 Bromo 3 iodo indole 6 COOHAgNO3/I23 4 Diiodo indole\text{4 Bromo 3 iodo indole 6 COOH}\xrightarrow{\text{AgNO}_3/\text{I}_2}\text{3 4 Diiodo indole}

Radical-Mediated Halogen Exchange

Iodine’s propensity for radical reactions enables halogen swapping. For example, MnO₂ and TiCl₃ facilitate iodide-to-bromide exchange via radical intermediates .

Example Protocol:

  • Substrate : 4-Bromo-3-iodo-indole-6-ester

  • Reagents : MnO₂, NH₂OH·HCl → TiCl₃

  • Product : 3-Bromo-4-iodo-indole-6-ester (halogen migration)

  • Yield : 52%

Functionalization via Cyclization

The indole core participates in cyclization reactions:

  • Oxazole Formation : Reaction with ethyl isocyanoacetate under basic conditions generates oxazole-fused indoles, leveraging the ester’s electrophilicity .

Cyclization Data:

Starting MaterialReagentsProductYieldSource
4-Bromo-3-iodo-indole-6-esterEthyl isocyanoacetate, Et₃NOxazole-indole hybrid61%

Scientific Research Applications

Chemical Synthesis

4-Bromo-3-iodo-indole-6-carboxylic acid methyl ester serves as a crucial building block for synthesizing more complex molecules. Its halogenated structure allows for various substitution reactions, making it valuable in creating novel indole derivatives.

Application Details
Building BlockUsed in the synthesis of complex indole derivatives.
Reaction ConditionsUndergoes nucleophilic substitution due to halogen presence.

Pharmaceutical Research

This compound is investigated for its potential therapeutic applications, particularly in drug development targeting specific biological pathways.

Potential Biological Activities :

  • Anticancer Activity : Indole derivatives are known for their ability to inhibit cancer cell proliferation through mechanisms such as apoptosis induction and cell cycle arrest. For instance, similar compounds have shown efficacy against various cancer types by disrupting microtubule dynamics.
  • Antimicrobial Properties : The presence of bromine and iodine enhances the lipophilicity of the compound, potentially improving its membrane penetration and antimicrobial efficacy against pathogens.
Biological Activity Mechanism of Action
AnticancerInduces apoptosis; inhibits microtubule dynamics.
AntimicrobialEnhances membrane penetration; effective against a range of pathogens.

Material Science

In addition to its biological applications, 4-Bromo-3-iodo-indole-6-carboxylic acid methyl ester is explored for developing new materials. Its unique chemical properties make it suitable for creating advanced materials with tailored functionalities.

Case Study 1: Anticancer Activity

A study involving a series of indole derivatives demonstrated that compounds with similar structures to 4-Bromo-3-iodo-indole exhibited significant anticancer properties by inducing apoptosis in breast cancer cells. The study highlighted the importance of halogen substituents in enhancing biological activity .

Case Study 2: Antimicrobial Efficacy

Research on indole derivatives indicated that those containing halogen atoms showed increased antimicrobial activity against Gram-positive and Gram-negative bacteria. The structural modifications provided by bromine and iodine were crucial for their effectiveness .

Mechanism of Action

The mechanism of action of 4-Bromo-3-iodo-indole-6-carboxylic acid methyl ester involves its interaction with various molecular targets. The compound can bind to specific enzymes or receptors, modulating their activity. For instance, it may inhibit or activate certain enzymes involved in metabolic pathways, leading to changes in cellular processes. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogs and Substituent Variations

The compound is compared with indole derivatives sharing bromine substitutions, ester/carboxylic acid functional groups, or positional isomerism (Table 1). Key analogs include:

Compound Name CAS Number Substituents (Positions) Similarity Score Key Differences
4-Bromo-3-iodo-indole-6-carboxylic acid methyl ester 885523-66-0 Br (4), I (3), COOMe (6) Reference Unique dual-halogenation at C3/C4
Methyl 4-bromo-1H-indole-6-carboxylate 882679-96-1 Br (4), COOMe (6) 0.91 Lacks iodine at C3
3-Bromo-1H-indole-4-carboxylic acid 1186663-26-2 Br (3), COOH (4) 0.92 Carboxylic acid at C4; Br at C3
4-Bromoindole-3-carboxylic Acid 110811-31-9 Br (4), COOH (3) 0.91 Carboxylic acid at C3; lacks iodine
Methyl 4-bromo-2-methyl-1H-indole-6-carboxylate 1260383-49-0 Br (4), CH3 (2), COOMe (6) 0.84 Additional methyl at C2

Key Observations:

  • Halogen Diversity: The dual bromine-iodine substitution in the target compound distinguishes it from mono-halogenated analogs. Iodine’s larger atomic radius and lower electronegativity compared to bromine may enhance reactivity in cross-coupling reactions .
  • Functional Group Effects: Methyl esters (e.g., 882679-96-1) exhibit higher lipophilicity than carboxylic acids (e.g., 110811-31-9), impacting solubility and bioavailability .

Biological Activity

4-Bromo-3-iodo-indole-6-carboxylic acid methyl ester is a halogenated indole derivative that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This compound is characterized by the presence of both bromine and iodine substituents, which may enhance its reactivity and biological interactions compared to other indole derivatives.

  • Molecular Formula : C10_{10}H7_{7}BrINO2_{2}
  • Molecular Weight : 379.979 g/mol
  • Structure : The compound consists of an indole core with a carboxylic acid methyl ester group at the 6-position, making it a versatile building block for further chemical modifications.

Synthesis

The synthesis of 4-Bromo-3-iodo-indole-6-carboxylic acid methyl ester typically involves multi-step organic reactions, including:

  • Formation of the Indole Core : Starting from simple indole derivatives.
  • Bromination and Iodination : Selective halogenation at specific positions on the indole ring.
  • Esterification : Converting the carboxylic acid to a methyl ester.

These methods can be scaled for industrial production using automated reactors and continuous flow systems to increase yield and purity .

Biological Activity

Research into the biological activity of 4-Bromo-3-iodo-indole-6-carboxylic acid methyl ester indicates several potential applications:

Anticancer Properties

Several studies have investigated the anticancer potential of indole derivatives, including this compound. The mechanism often involves:

  • Inhibition of Topoisomerases : Similar compounds have shown effectiveness in inhibiting DNA topoisomerases, leading to cell cycle arrest and apoptosis in cancer cells .

Antimicrobial Activity

The compound has also been explored for its antimicrobial properties. Indole derivatives are known to exhibit activity against various bacterial strains, potentially through:

  • Disruption of Bacterial Cell Walls : Similar compounds have been reported to interfere with bacterial cell wall synthesis, leading to cell lysis .

Case Studies

  • Antitumor Activity in Lung Cancer : A study highlighted that compounds similar to 4-Bromo-3-iodo-indole-6-carboxylic acid methyl ester demonstrated significant inhibition of A549 lung adenocarcinoma cells, showing IC50_{50} values in the low micromolar range .
  • Mechanistic Insights : Research indicated that these compounds could induce apoptosis through mitochondrial pathways, characterized by increased expression of pro-apoptotic factors like Bax and decreased levels of anti-apoptotic proteins like Bcl-2 .

Comparison with Similar Compounds

The uniqueness of 4-Bromo-3-iodo-indole-6-carboxylic acid methyl ester lies in its dual halogenation, which may confer distinct biological properties compared to other indoles:

Compound NameStructure FeaturesNotable Activities
4-Bromo-2-methyl-indole-6-carboxylic acid MEBromine substitution onlyAnticancer activity
5-Bromo-indole-3-carboxylic acid methyl esterBromine at position 5Antimicrobial properties
4-Bromo-3-iodo-indole-6-carboxylic acid ME Bromine and iodine substitutionsPotential anticancer and antimicrobial

Q & A

Q. What synthetic routes are commonly employed for the preparation of 4-bromo-3-iodo-indole-6-carboxylic acid methyl ester?

The synthesis typically involves sequential halogenation and esterification steps. Starting from indole-6-carboxylic acid, bromination at the 4-position can be achieved using N-bromosuccinimide (NBS) in a polar solvent like DMF. Subsequent iodination at the 3-position may require directed metalation or palladium-catalyzed cross-coupling (e.g., using iodine monochloride). Methyl esterification is performed via Fischer esterification with methanol and catalytic acid. Optimization of reaction conditions (e.g., temperature, stoichiometry) is critical to avoid over-halogenation .

Q. How can the purity and structural identity of this compound be validated?

  • Chromatography : Reverse-phase HPLC or GC-MS (using FAME analysis principles) to assess purity and detect byproducts .
  • Spectroscopy :
  • NMR : 1^1H and 13^13C NMR to confirm substitution patterns (e.g., chemical shifts for bromo/iodo groups at δ ~7.2–7.8 ppm for aromatic protons).
  • Mass Spectrometry : High-resolution MS to verify molecular ion peaks (e.g., [M+H]+ at m/z ~409–411 for Br/I isotopes) .
    • X-ray Crystallography : For unambiguous confirmation of regiochemistry and crystal packing, as demonstrated in related bromo-indole derivatives .

Q. What are the key challenges in handling this compound experimentally?

  • Light Sensitivity : Halogenated indoles are prone to photodegradation; store in amber vials at –20°C .
  • Solubility : Limited solubility in aqueous buffers; use DMSO or THF for biological assays, with sonication to aid dissolution .
  • Reactivity : The iodo group may participate in unintended coupling reactions under basic conditions; monitor reaction progress via TLC .

Advanced Research Questions

Q. How can computational modeling guide the design of derivatives based on this scaffold for drug discovery?

  • Docking Studies : Use Schrödinger Suite or AutoDock to predict interactions with target proteins (e.g., kinase binding pockets).
  • DFT Calculations : Analyze electronic effects of bromo/iodo substituents on indole’s aromaticity and reactivity.
  • ADMET Prediction : Tools like SwissADME assess logP, metabolic stability, and blood-brain barrier penetration .

Q. What strategies resolve contradictions in spectroscopic data for halogenated indoles?

Discrepancies in NMR or MS data often arise from:

  • Isotopic Patterns : Bromine (79/81) and iodine (127) isotopes complicate mass spectral interpretation; use high-resolution MS for clarity .
  • Tautomerism : Indole NH proton exchange in DMSO-d6 may broaden peaks; confirm assignments via 1^1H-13^13C HSQC .
  • Regiochemical Ambiguity : Compare synthetic intermediates with X-ray structures of analogs (e.g., 6-bromo-indole-3-carboxylic acid derivatives) .

Q. How does this compound serve as a precursor in protein-templated reactions for drug development?

The iodo group enables site-specific modifications via Suzuki-Miyaura or Ullmann couplings, facilitating:

  • Bioconjugation : Attachment to peptides or antibodies via click chemistry.
  • Library Synthesis : Parallel synthesis of analogs for high-throughput screening. Example: A 4-bromo-2-methylphenylamine derivative was used to synthesize kinase inhibitors via Pd-mediated cross-coupling .

Q. What mechanistic insights can be gained from studying its reactivity under varying conditions?

  • Acid/Base Stability : Hydrolysis of the methyl ester in basic conditions (e.g., NaOH/MeOH) to regenerate carboxylic acid.
  • Thermal Stability : TG-DSC analysis reveals decomposition thresholds (~140–160°C), critical for reaction scalability .
  • Halogen Exchange : Competitive displacement of iodine by nucleophiles (e.g., amines) under microwave irradiation .

Methodological Guidelines

  • Synthetic Optimization : Use design of experiments (DoE) to balance halogenation efficiency and byproduct formation.
  • Biological Assays : For cytotoxicity studies, pair with positive controls (e.g., 5-fluorouracil) and validate via MTT assays .
  • Data Reproducibility : Document reaction parameters (e.g., solvent purity, catalyst lot) to mitigate batch-to-batch variability .

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